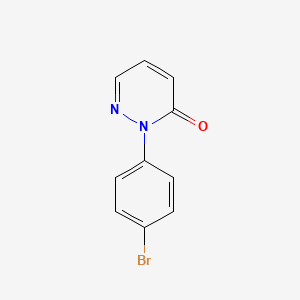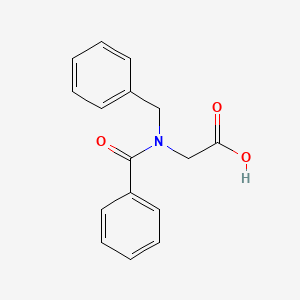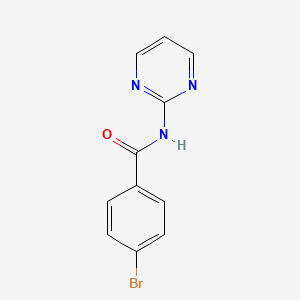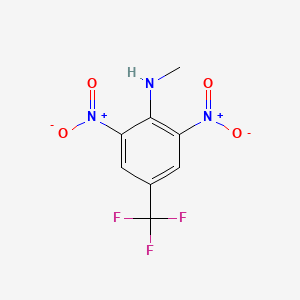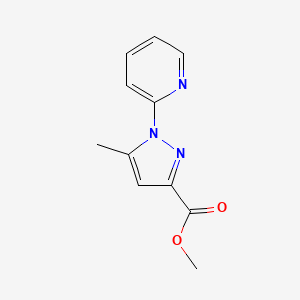
methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, also known as MMP, is a pyrazole derivative that is used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential biological activity, including its biochemical and physiological effects in various laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been studied for its potential biological activity and has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of various drugs on cell viability. It has also been used to study the effects of various compounds on the expression of genes and proteins, as well as to study the effects of various compounds on enzyme activity.
Mecanismo De Acción
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can lead to increased cognitive function and improved learning and memory. In addition, methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of antioxidants in cells, which can help protect cells from oxidative damage. In addition, it has been found to increase levels of dopamine, which can lead to improved cognitive function and improved learning and memory. Finally, methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several advantages for use in laboratory experiments. It is inexpensive to synthesize and is relatively stable, so it can be stored for long periods of time without degradation. In addition, it is relatively safe to use, so it can be used in a variety of laboratory experiments without causing harm to the cells or the researchers. However, it is important to note that methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is not approved for use in humans, so it should not be used in experiments involving humans.
Direcciones Futuras
There are a number of potential future directions for research involving methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate. One potential direction is to further investigate the mechanism of action of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic uses of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted to investigate the potential adverse effects of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate on cells and organisms.
Métodos De Síntesis
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the direct condensation of pyridine and pyrazole-3-carboxylic acid. The reaction is carried out in aqueous media and a catalyst, such as sodium hydroxide, is used to facilitate the reaction. The reaction yields a white crystalline solid that is then purified by recrystallization.
Propiedades
IUPAC Name |
methyl 5-methyl-1-pyridin-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-7-9(11(15)16-2)13-14(8)10-5-3-4-6-12-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAKIJWUVQIJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
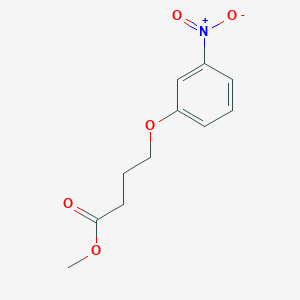
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)

![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
